N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

Soluble Epoxide Hydrolase Fragment-Based Drug Discovery Regioisomerism

Procuring the correct regioisomer of N-substituted pyrazoles is critical, as N1 vs. N2 methylation fundamentally alters target binding (e.g., sEH catalytic residues Asp335, Tyr383, Tyr466). This N2-methyl isomer, supplied as the hydrochloride salt for enhanced aqueous solubility, serves as a structurally matched negative control for the active N1-methyl sEH fragment hit. Certified regioisomeric purity eliminates the risk of invalidating fragment validation campaigns. - **Regioisomeric Purity**: Confirmed N2-methyl connectivity; eliminates N1-methyl contamination. - **Application**: Structurally matched negative control for sEH fragment-based drug discovery. - **Formulation**: Hydrochloride salt ensures solubility for in vitro/in vivo assays. - **Supply**: Custom synthesis available; inquire for batch quantities and lead times.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
Cat. No. B12233884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNCCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17N3.ClH/c1-16-13(8-10-15-16)11-14-9-7-12-5-3-2-4-6-12;/h2-6,8,10,14H,7,9,11H2,1H3;1H
InChIKeyMNNHAPQGRROFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Context


N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine hydrochloride is a synthetic small-molecule belonging to the class of N-substituted pyrazole derivatives. It features a 2-methyl-2H-pyrazol-3-yl head group linked via a methylene bridge to a 2-phenylethanamine backbone. This compound is structurally related to a series of molecules investigated as antagonists of metabotropic glutamate receptor 2/3 (mGluR2/3) [1] and as inhibitors of soluble epoxide hydrolase (sEH) [2]. Its designation as a hydrochloride salt indicates its formulation for enhanced aqueous solubility, a critical property for in vitro and in vivo assay compatibility.

Why Regioisomeric Purity Is Critical for Procurement


The primary procurement risk for this compound is regioisomeric contamination with N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine. The position of the methyl group on the pyrazole ring (N2 vs. N1) fundamentally alters the molecule's electrostatic potential, hydrogen-bonding capability, and three-dimensional shape. Crystallographic evidence shows that the N1-methyl isomer binds to soluble epoxide hydrolase (sEH) through specific interactions with catalytic residues Asp335, Tyr383, and Tyr466 [1]. An N2-methyl isomer would project the methyl group in a different direction, likely disrupting this binding mode and leading to a completely different biological profile. Therefore, substitution is not a matter of similar properties but of potentially invalidating an entire research campaign.

Key Evidence Gaps and Compound Profile


Ligand Efficiency Data Exists Only for the N1-Methyl Regioisomer

No quantitative biological data (IC50, EC50, Ki, etc.) was found in authoritative databases or primary literature for the target N2-methyl compound. The only available binding data is for the direct regioisomer, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, which was a confirmed fragment hit against soluble epoxide hydrolase (sEH) [1]. This means the target compound's activity cannot be assumed to be similar and must be empirically determined. The lack of data represents a scientific risk for any project assuming interchangeable activity.

Soluble Epoxide Hydrolase Fragment-Based Drug Discovery Regioisomerism

Regioisomeric Purity as a Procurement Differentiator

Several commercial suppliers list the N1-methyl regioisomer (CAS 1004194-27-7) or branched isomers under similar or confusing names. This creates a significant risk of mistaken identity. The target compound's value is therefore directly tied to the supplier's ability to provide analytical certification (e.g., NMR, HPLC) that unequivocally proves the 2-methyl-2H-pyrazol-3-yl connectivity, distinguishing it from these common alternatives.

Chemical Procurement Quality Control Analytical Chemistry

Predicted Physicochemical Baseline for Selection

In the absence of biological data, the computed physicochemical properties of the free base provide a baseline for compound selection. The free base has a predicted logP of 3.47, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and a topological polar surface area (TPSA) of 39.44 Ų, with zero violations of Lipinski's Rule of Five . This profile suggests good passive membrane permeability but very low aqueous solubility, justifying the procurement of the hydrochloride salt for improved handling and assay performance.

Computational Chemistry ADME Prediction Drug-likeness

Recommended Research and Application Scenarios


High-Purity Negative Control for sEH Fragment Screening

Given the confirmed activity of the N1-methyl regioisomer as an sEH fragment hit [1], the target N2-methyl compound, provided with certified regioisomeric purity, can serve as a structurally matched negative control. Its procurement is justified to experimentally confirm that the 1-methyl isomer's activity is indeed dependent on the specific regioisomer, a critical step in fragment validation.

Building Block for N2-Methyl Scaffold Library Synthesis

The compound is a suitable procurement choice for medicinal chemistry projects that have independently identified the 2-methyl-2H-pyrazol-3-yl isomer as a privileged scaffold. Its value lies in the pre-formed N2-methyl connectivity, saving synthetic steps and avoiding challenging regioisomeric separations downstream. The hydrochloride salt's improved solubility is advantageous for solution-phase chemistry [1].

Analytical Method Development and Regioisomer Control

A high-purity sample of this specific regioisomer is essential for developing and validating analytical methods (HPLC, LC-MS) capable of separating and quantifying N2-methyl vs. N1-methyl pyrazole isomers. This application is crucial for pharmaceutical process chemistry, where regioisomeric control is a key quality attribute.

Quote Request

Request a Quote for N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.